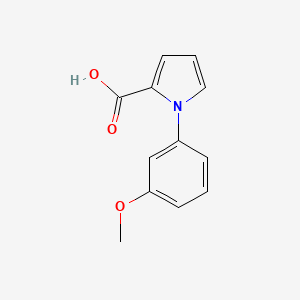
1-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole carboxylic acids This compound is characterized by the presence of a methoxyphenyl group attached to the pyrrole ring, which imparts unique chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid typically involves the condensation of 3-methoxybenzaldehyde with pyrrole-2-carboxylic acid under acidic or basic conditions. One common method involves the use of a Knoevenagel condensation reaction, where 3-methoxybenzaldehyde is reacted with malonic acid in the presence of a base to form the intermediate product, which is then cyclized to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction time. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the efficient production of high-purity this compound.
化学反応の分析
Types of Reactions
1-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl group or the pyrrole ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrrole derivatives.
科学的研究の応用
1-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases. Its derivatives are studied for their pharmacological effects.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments. It is also used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
類似化合物との比較
1-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant and anti-inflammatory properties.
2-Methoxyphenyl derivatives: These compounds share similar structural features and are studied for their various biological activities.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties
生物活性
1-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article presents a comprehensive overview of the biological activity of this compound, supported by recent research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a pyrrole ring substituted with a methoxyphenyl group and a carboxylic acid moiety. This configuration is critical for its biological activity, influencing its interaction with biological targets and its solubility.
Antimicrobial Activity
Recent studies have demonstrated that pyrrole derivatives, including this compound, exhibit significant antimicrobial properties.
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 3.12 | Staphylococcus aureus |
| Isoniazid | 0.25 | Mycobacterium tuberculosis |
| Ciprofloxacin | 2.0 | Escherichia coli |
This table illustrates that the compound shows promising activity against Staphylococcus aureus, making it a candidate for further exploration in antibacterial drug development .
Anticancer Activity
The anticancer potential of this compound has also been investigated. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Study: Apoptosis Induction
In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in significant cytotoxic effects, with IC50 values indicating potent activity:
- Cell Lines Tested : A375 (melanoma), HCT-116 (colon cancer)
- IC50 Values : Ranged from 10 to 25 µM, indicating effective growth inhibition.
The mechanism involves the activation of the p53 pathway, leading to increased apoptosis markers such as phosphatidylserine exposure on the cell surface .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrole derivatives. Modifications at various positions on the pyrrole ring can significantly influence potency and selectivity.
Key Findings:
特性
CAS番号 |
188953-78-8 |
|---|---|
分子式 |
C12H11NO3 |
分子量 |
217.22 g/mol |
IUPAC名 |
1-(3-methoxyphenyl)pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-16-10-5-2-4-9(8-10)13-7-3-6-11(13)12(14)15/h2-8H,1H3,(H,14,15) |
InChIキー |
RDUMZIGDBNJSGF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)N2C=CC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















